Halofuginone-13C,15N2 Hydrochloride

Isotope dilution mass spectrometry LC-MS/MS internal standard stable isotope labeling

Halofuginone-13C,15N2 Hydrochloride is the definitive SIL-IS for accurate LC-MS/MS quantification of halofuginone in complex matrices. Unlike structural analog IS (e.g., chlorohalofuginone) which exhibit differential retention (ΔRT ~0.5 min), this dual-isotope (13C+15N2) isotopologue co-elutes with the analyte, ensuring identical extraction recovery and ionization efficiency. Dual 15N labeling provides an orthogonal mass channel, avoiding interference from endogenous 13C isotopologues. The HCl salt form facilitates concentrated stock solutions compatible with reversed-phase and HILIC multi-residue coccidiostat methods. Essential for regulatory bioanalysis under FDA/EMA guidelines and translational PK/PD studies.

Molecular Formula C₁₅¹³CH₁₈BrCl₂N¹⁵N₂O₃
Molecular Weight 454.12
Cat. No. B1164063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalofuginone-13C,15N2 Hydrochloride
Synonymsrel-7-Bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone-13C,15N2 Hydrochloride;  7-Bromo-6-chlorofebrifugine-13C,15N2 Hydrochloride;  HAL-13C,15N2; 
Molecular FormulaC₁₅¹³CH₁₈BrCl₂N¹⁵N₂O₃
Molecular Weight454.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Halofuginone-13C,15N2 Hydrochloride — Stable Isotope-Labeled Internal Standard for Quantitative Mass Spectrometry and Pharmacological Research


Halofuginone-13C,15N2 Hydrochloride (CAS unlabeled: 1217623-74-9; MW 454.12 g/mol) is a dual stable-isotope-labeled analog of the quinazolinone alkaloid halofuginone, itself a synthetic halogenated derivative of the natural product febrifugine [1]. The compound incorporates one carbon-13 and two nitrogen-15 atoms into the halofuginone scaffold, yielding a hydrochloride salt with molecular formula C15(13C)H18BrCl2(N15)2O3, supplied as a neat reference standard by vendors such as TRC (cat. H102502) and Santa Cruz Biotechnology . Halofuginone-13C,15N2 Hydrochloride is purpose-built as a stable-isotope-labeled internal standard (SIL-IS) for isotope-dilution liquid chromatography–tandem mass spectrometry (LC-MS/MS), enabling accurate, matrix-corrected quantification of the parent drug and its metabolites in biological matrices, while the parent compound halofuginone acts as a high-affinity competitive inhibitor of glutamyl-prolyl-tRNA synthetase (EPRS) with a Ki of 18.3 nM and is a specific suppressor of type I collagen synthesis .

Why Generic Halofuginone Reference Standards Cannot Substitute for Halofuginone-13C,15N2 Hydrochloride in Quantitative Bioanalysis


The parent compound halofuginone is distinguished from its natural precursor febrifugine by halogenation (bromine at C-7, chlorine at C-6), which substitutes metabolically vulnerable aromatic protons, conferring improved pharmacokinetic stability and substantially reduced toxicity — a modification that enabled halofuginone's commercial approval as a veterinary coccidiostat (Halocur) and advancement into human Phase II clinical trials for cancer and fibrosis [1]. In contrast, febrifugine is precluded from clinical use due to severe emetic effects and liver toxicity [1]. Within the analytical domain, the use of a non-isotopic structural analog internal standard such as chlorohalofuginone introduces differential chromatographic retention (ΔRT ~0.5 min) and divergent ionization behavior under electrospray conditions, preventing adequate compensation for matrix effects [2]. Only a stable-isotope-labeled isotopologue of halofuginone — ideally incorporating both 13C and 15N labels for dual-isotope specificity — co-elutes with the analyte, exhibits identical extraction recovery and ionization efficiency, and thereby enables the isotope-dilution mass spectrometry (IDMS) accuracy required for regulatory bioanalytical method validation and pharmacokinetic profiling [2].

Halofuginone-13C,15N2 Hydrochloride — Head-to-Head Quantitative Differentiation Evidence vs. Closest Labeled and Pharmacological Comparators


Dual 13C + 15N2 Isotopic Labeling Pattern vs. Single-Isotope 13C6: Orthogonal Mass Shift, Dual-Element Tracking, and Salt-Form Compatibility

Halofuginone-13C,15N2 Hydrochloride incorporates one 13C and two 15N atoms, producing a net +3 Da mass shift from the unlabeled halofuginone free base (MW 414.68 → ~417.68 for labeled base, or ~454.12 as the HCl salt) [1]. In comparison, the most closely related commercial labeled alternative, Halofuginone-13C6 Hydrobromide (Witega OP082), carries six 13C labels yielding a +6 Da shift (MW 501.53) but with no nitrogen labeling and as the hydrobromide salt . The dual-isotope design achieves a smaller but orthogonal mass shift that avoids overlap with common 13C-only labeled metabolites while enabling independent tracking of nitrogen-containing fragments in MS/MS spectra. The hydrochloride salt form of the target compound furthermore offers distinct solubility and ion-pairing characteristics relevant to electrospray ionization workflows compared to the hydrobromide counterion of the 13C6 comparator .

Isotope dilution mass spectrometry LC-MS/MS internal standard stable isotope labeling bioanalytical method validation

3.7-Fold Superior in vitro Antiplasmodial Potency of Halofuginone vs. the Natural Parent Febrifugine Against Plasmodium falciparum W2

Halofuginone demonstrated an IC50 of 0.145 ± 0.02 ng/mL against the chloroquine-resistant Plasmodium falciparum W2 strain, compared with 0.53 ± 0.19 ng/mL for febrifugine in the same assay — a 3.7-fold improvement in potency [1]. Critically, this potency advantage is compounded by a 10.2-fold higher selectivity index: halofuginone's selectivity index (NG108 neuronal cell IC50 / W2 IC50) was 1,221.12, vs. 119.81 for febrifugine, indicating dramatically reduced neuronal cytotoxicity relative to antiparasitic activity [2]. In the P. falciparum D6 (chloroquine-sensitive) strain, halofuginone maintained an IC50 of 0.12 ± 0.02 ng/mL vs. 0.34 ± 0.08 ng/mL for febrifugine [2].

Antimalarial drug discovery Plasmodium falciparum prolyl-tRNA synthetase selectivity index

3.9-Fold Tighter Target Binding and 11.6-Fold Greater Cellular Potency of Halofuginone vs. Halofuginol at the Plasmodium Prolyl-tRNA Synthetase

Halofuginone binds Plasmodium falciparum cytoplasmic prolyl-tRNA synthetase (PfcPRS) with a Ki of 18.3 nM and inhibits the wild-type Dd2 strain with an EC50 of 0.5 nM . Its closest synthetic analog halofuginol (MAZ1805) — developed to improve tolerability — exhibits a Ki of 71.1 nM for the same target and an EC50 of 5.8 nM against the P. falciparum 3D7 strain . This represents a 3.9-fold weaker target-binding affinity and an 11.6-fold higher cellular EC50 for halofuginol relative to halofuginone. While halofuginol is reportedly better tolerated in vivo, halofuginone remains the most potent direct inhibitor of PfcPRS in the febrifugine chemotype family .

Prolyl-tRNA synthetase inhibition PfcPRS antimalarial target engagement enzyme kinetics

Halogenation-Driven Toxicity Reduction Enables Clinical-Stage Development of Halofuginone, Unlike Febrifugine Which Is Precluded From Human Use

Febrifugine, the natural quinazolinone alkaloid parent of halofuginone, causes severe diarrhea, vomiting, and dose-limiting liver toxicity that has precluded its approval for human clinical use [1]. Halofuginone incorporates bromine at C-7 and chlorine at C-6 of the quinazolinone ring, replacing metabolically vulnerable aromatic protons and thereby blocking primary oxidative metabolic pathways — a structural modification that yields substantially reduced toxicity while preserving antiparasitic and antifibrotic potency [1][2]. Consequently, halofuginone-based formulations have achieved regulatory approval as veterinary antiparasitic drugs (Halocur for calf cryptosporidiosis; coccidiostat feed additives for poultry) and have advanced into multiple human Phase II clinical trials, including for HIV-associated Kaposi's sarcoma (NCT00064142), Duchenne muscular dystrophy, and solid tumors [3][4]. No febrifugine-based drug has reached human clinical testing.

Drug safety profiling halogenation metabolism clinical development veterinary-to-human translation

Stable-Isotope-Labeled Internal Standard vs. Structural Analog Internal Standard (Chlorohalofuginone): Co-Elution and Superior Matrix Effect Correction for Plasma LC-MS/MS

The published LC-MS/MS method for halofuginone quantitation in plasma employs chlorohalofuginone — a close structural analog rather than a stable-isotope-labeled isotopologue — as the internal standard. Under the validated isocratic conditions (methanol:water:formic acid, 80:20:0.02, v/v/v; Phenomenex SYNERGI 4μ Polar RP column), halofuginone elutes at approximately 2.4 min while chlorohalofuginone elutes at approximately 2.9 min, yielding a chromatographic resolution of ~0.5 min [1][2]. This temporal separation means the structural analog IS experiences a different mobile-phase composition and co-eluting matrix component microenvironment at the electrospray ionization interface compared to the analyte, introducing differential ion suppression or enhancement that cannot be fully corrected [2]. In contrast, a 13C,15N2-labeled isotopologue of halofuginone co-elutes identically with the analyte (identical retention time, identical ionization behavior, identical extraction recovery), providing true isotope-dilution correction for matrix effects, recovery losses, and instrument variability [2]. The method's lower limit of quantitation (LLOQ) of 0.1 ng/mL using the analog IS may be further improved with a co-eluting SIL-IS.

Bioanalytical method validation internal standard selection matrix effect correction isotope dilution

Halofuginone-13C,15N2 Hydrochloride — High-Value Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Regulatory-Compliant Pharmacokinetic and Tissue Residue Studies Using Isotope-Dilution LC-MS/MS

Halofuginone-13C,15N2 Hydrochloride serves as the definitive SIL-IS for quantifying parent halofuginone in plasma, tissue, and feed matrices under FDA/EMA bioanalytical method validation guidelines. Its co-elution with unlabeled halofuginone eliminates differential matrix effects that compromise the accuracy of structural analog IS approaches using chlorohalofuginone (ΔRT ~0.5 min) [1]. The dual 15N labeling provides an orthogonal mass channel for MS/MS experiments where 13C-only internal standards may overlap with endogenous 13C isotopologues in complex biological samples. Halofuginone's established regulatory history as an approved veterinary drug (Halocur) and its clinical-stage status in human fibrosis and oncology trials [2] further justify the procurement of this labeled standard for translational PK/PD and residue monitoring programs.

Metabolic Pathway Tracing and Nitrogen-Fate Studies Enabled by Dual 13C + 15N Labeling

Unlike the commercially available Halofuginone-13C6 Hydrobromide (which labels only carbon), Halofuginone-13C,15N2 Hydrochloride incorporates two 15N atoms into the quinazolinone scaffold [1]. This dual-element labeling enables independent tracking of both carbon skeleton and nitrogen-containing substructures during metabolic degradation studies. Researchers investigating halofuginone biotransformation in hepatocyte incubations or in vivo models can use high-resolution mass spectrometry to distinguish between metabolites that retain the 15N label (derived from the quinazolinone core) and those that do not, providing mechanistic insight into metabolic soft spots — information inaccessible with 13C-only or unlabeled standards. This capability is directly relevant to the halogenation-driven metabolic stabilization that distinguishes halofuginone from its toxic parent febrifugine [2].

Target-Engagement and Cellular Pharmacodynamic Assays Using Halofuginone as the Highest-Affinity EPRS/PRS Probe in Its Chemotype Class

Halofuginone's Ki of 18.3 nM for prolyl-tRNA synthetase (EPRS/PfcPRS) represents the tightest binding affinity documented among febrifugine-family compounds, surpassing halofuginol (Ki = 71.1 nM) by 3.9-fold [1][2]. Laboratories conducting cellular thermal shift assays (CETSA), fluorescence polarization competition assays, or quantitative proteomics-based target engagement studies benefit from using the labeled isotopologue of the highest-affinity ligand to maximize assay sensitivity and dynamic range. The isotopically labeled standard enables absolute quantification of intracellular halofuginone concentrations in parallel with pharmacodynamic readouts (e.g., collagen α1(I) mRNA suppression, GCN2 phosphorylation), allowing precise correlation of target occupancy with downstream biological effect.

Multi-Residue Coccidiostat Monitoring in Food Safety Programs Requiring Differential Isotope Standards

EU and national regulatory frameworks mandate LC-MS/MS monitoring of coccidiostat residues — including halofuginone, robenidine, diclazuril, and nicarbazin — in poultry muscle, eggs, and feed [1]. Halofuginone-13C,15N2 Hydrochloride provides a compound-specific SIL-IS that avoids cross-interference with other labeled coccidiostat standards in multi-analyte panels. Its +3 Da mass shift (from dual 13C+15N2 labeling) is distinguishable from the mass shifts of other labeled coccidiostat internal standards that commonly use 13C6 or deuterium labeling, minimizing the risk of false-positive quantification in MRM-based methods. The HCl salt form also offers practical advantages for preparing concentrated stock solutions compatible with the reversed-phase and HILIC chromatographic conditions typical of multi-residue coccidiostat methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Halofuginone-13C,15N2 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.